molecular formula C9H8BrClO2 B1427061 Methyl 5-(bromomethyl)-2-chlorobenzoate CAS No. 16220-99-8

Methyl 5-(bromomethyl)-2-chlorobenzoate

Cat. No.: B1427061
CAS No.: 16220-99-8
M. Wt: 263.51 g/mol
InChI Key: CATAJHNFXWLJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(bromomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heteroditopic Ligands : This compound is used in the one-pot halomethylation of 5-substituted salicylaldehydes. This process is a convenient method for attaching functional arms to salicylaldehydes, which are then used in organic and coordination chemistry. This technique is instrumental in creating heteroditopic ligands that can act as receptors for metal salts (Wang et al., 2006).

  • Drug Synthesis (Dapagliflozin) : A significant application is in the synthesis of the antidiabetic drug Dapagliflozin. Through a series of chemical reactions, 5-bromo-2-chlorobenzoic acid is converted into this drug, demonstrating the compound's utility in pharmaceutical synthesis (Jie Yafei, 2011).

  • Key Intermediate in Rupatadine Synthesis : It serves as a key intermediate in the synthesis of rupatadine, a medication used to treat allergic rhinitis and urticaria. A new preparation method for this compound has been reported, highlighting its importance in pharmaceutical manufacturing (Guo et al., 2015).

  • Synthesis of Porphyrins : The compound plays a role in the synthesis of porphyrins, which are important in various biochemical processes. Its derivatives are used as intermediates in the Johnson regioselective synthesis of porphyrins (Paine et al., 1988).

  • Crystal Structure Analysis : Its derivatives have been used in crystallography to study molecular interactions and structural formations, providing insights into molecular design and materials science (Ebersbach et al., 2022).

  • Pilot Plant Synthesis for Scalable Processes : Its scalability in the production process has been explored, highlighting its application in larger-scale chemical manufacturing. This research focuses on developing efficient and practical methods for synthesizing this compound in a pilot plant setting (Hickey et al., 2005).

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAJHNFXWLJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-5-methylbenzoate (3.0 g, 16.2 mmol), N-bromosuccinimide (3.0 g, 17.0 mmol), and benzoyl peroxide (catalytic) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux overnight. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (2×100 mL). The organic layer was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 5-(bromomethyl)-2-chlorobenzoate (4.06 g, 95% yield). The product was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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